molecular formula C27H30O13 B13855522 Lignan P-d3

Lignan P-d3

Cat. No.: B13855522
M. Wt: 565.5 g/mol
InChI Key: FOVRGQUEGRCWPD-XYRJYXJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lignan P-d3 is a type of lignan, which is a group of natural polyphenolic compounds found in plants. Lignans are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. They are commonly found in seeds, grains, vegetables, and fruits. This compound, like other lignans, is derived from the oxidative dimerization of two phenylpropanoid units.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lignans, including Lignan P-d3, typically involves the oxidative coupling of phenylpropanoid precursors. This process can be catalyzed by enzymes such as peroxidases and laccases. The reaction conditions often include the presence of oxygen or hydrogen peroxide as oxidizing agents. The synthetic routes can vary depending on the specific lignan being synthesized, but they generally involve the formation of a dimeric structure through a β,β′-linkage between two phenylpropane units .

Industrial Production Methods: Industrial production of lignans involves the extraction and purification of these compounds from plant sources. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and matrix solid-phase dispersion (MSPD) are commonly used for the extraction and analysis of lignans . The optimization of extraction methods is crucial for obtaining high yields of pure lignans for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Lignan P-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the lignan structure to enhance its biological activity or to create new derivatives with improved properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of lignans include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as peroxidases and laccases. The reaction conditions can vary depending on the desired product, but they often involve specific temperatures, pH levels, and solvent systems .

Major Products: The major products formed from the chemical reactions of lignans include various oxidized, reduced, and substituted derivatives. These products can have enhanced biological activities and are often used in scientific research and industrial applications.

Scientific Research Applications

Lignan P-d3 has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds. In biology and medicine, lignans are studied for their potential anticancer, antioxidant, and anti-inflammatory properties. They are also investigated for their role in modulating gene expression and hormone levels .

In the industry, lignans are used in the development of pharmaceuticals, nutraceuticals, and functional foods. Their antioxidant properties make them valuable in the formulation of health supplements and skincare products .

Mechanism of Action

The mechanism of action of Lignan P-d3 involves its interaction with various molecular targets and pathways. Lignans are known to modulate the activity of enzymes involved in oxidative stress, inflammation, and cell proliferation. They can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of pro-inflammatory cytokines, and enhance the antioxidant defense system .

Lignans also interact with hormone receptors, such as estrogen receptors, and can modulate hormone levels in the body. This makes them potential candidates for the treatment of hormone-related diseases, such as breast cancer and osteoporosis .

Comparison with Similar Compounds

Lignan P-d3 is similar to other lignans such as secoisolariciresinol diglucoside (SDG), pinoresinol, and matairesinol. These compounds share a common phenylpropanoid structure and exhibit similar biological activities. this compound may have unique properties that make it more effective in certain applications.

Similar Compounds:
  • Secoisolariciresinol diglucoside (SDG)
  • Pinoresinol
  • Matairesinol
  • Lariciresinol
  • Medioresinol
  • Syringaresinol
  • Sesamin

This compound stands out due to its specific molecular structure and the unique pathways it modulates, which may result in distinct biological effects compared to other lignans.

Properties

Molecular Formula

C27H30O13

Molecular Weight

565.5 g/mol

IUPAC Name

(5S,5aR,8aR,9R)-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20-,22+,23-,24+,25+,27-/m0/s1/i1D3

InChI Key

FOVRGQUEGRCWPD-XYRJYXJVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.